molecular formula C24H26N2O4 B11159294 3-benzyl-4-methyl-7-[2-(4-methylpiperazino)-2-oxoethoxy]-2H-chromen-2-one

3-benzyl-4-methyl-7-[2-(4-methylpiperazino)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B11159294
M. Wt: 406.5 g/mol
InChI Key: WZTHOTWQBPBNHF-UHFFFAOYSA-N
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Description

3-benzyl-4-methyl-7-[2-(4-methylpiperazino)-2-oxoethoxy]-2H-chromen-2-one is a complex organic compound with a molecular formula of C26H28N2O4. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-methyl-7-[2-(4-methylpiperazino)-2-oxoethoxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methyl-7-hydroxy-2H-chromen-2-one with benzyl bromide in the presence of a base such as potassium carbonate. This is followed by the reaction with 2-(4-methylpiperazino)-2-oxoethyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4-methyl-7-[2-(4-methylpiperazino)-2-oxoethoxy]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-benzyl-4-methyl-7-[2-(4-methylpiperazino)-2-oxoethoxy]-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-4-methyl-7-[2-(4-methylpiperazino)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

3-benzyl-4-methyl-7-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]chromen-2-one

InChI

InChI=1S/C24H26N2O4/c1-17-20-9-8-19(29-16-23(27)26-12-10-25(2)11-13-26)15-22(20)30-24(28)21(17)14-18-6-4-3-5-7-18/h3-9,15H,10-14,16H2,1-2H3

InChI Key

WZTHOTWQBPBNHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCN(CC3)C)CC4=CC=CC=C4

Origin of Product

United States

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